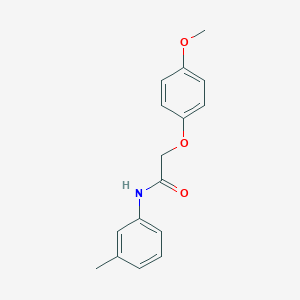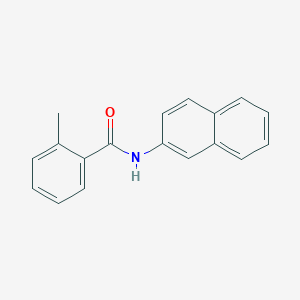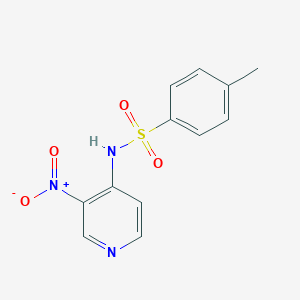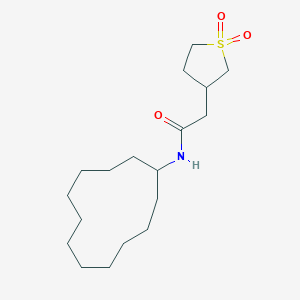
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide, also known as CDODA-Me, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. CDODA-Me is a thiazolidinedione derivative that has shown promising results in preclinical studies, making it a potential candidate for further research and development.
作用機序
The mechanism of action of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is not fully understood, but it is thought to involve the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation and oxidative stress.
生化学的および生理学的効果
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to have a number of biochemical and physiological effects, including:
- Inhibition of cancer cell growth and induction of apoptosis
- Improvement of insulin sensitivity and glucose uptake
- Reduction of inflammation and oxidative stress
- Reduction of atherosclerotic plaque formation
実験室実験の利点と制限
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has several advantages for use in lab experiments, including its relatively simple synthesis, its ability to inhibit cancer cell growth and induce apoptosis, and its potential to improve insulin sensitivity and reduce inflammation and oxidative stress. However, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide, including:
- Further studies to elucidate its mechanism of action
- Clinical trials to evaluate its potential as a cancer therapy
- Studies to evaluate its potential as a treatment for diabetes and cardiovascular disease
- Development of analogs with improved efficacy and safety profiles
In conclusion, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is a promising compound that has shown potential for use in various scientific fields. Further research is needed to fully understand its mechanism of action and evaluate its potential as a therapy for cancer, diabetes, and cardiovascular disease.
合成法
The synthesis of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with cyclododecanone in the presence of sodium hydride. The resulting product is then reacted with thioacetic acid to form N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide. The synthesis of N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide is relatively straightforward and can be achieved using standard laboratory techniques.
科学的研究の応用
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been extensively studied for its potential applications in various scientific fields, including cancer research, diabetes, and cardiovascular disease. In cancer research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In diabetes research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to improve insulin sensitivity and glucose uptake in animal models of diabetes. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of diabetes.
In cardiovascular disease research, N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has been shown to reduce the formation of atherosclerotic plaques in animal models of the disease. N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of cardiovascular disease.
特性
製品名 |
N-cyclododecyl-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide |
|---|---|
分子式 |
C18H33NO3S |
分子量 |
343.5 g/mol |
IUPAC名 |
N-cyclododecyl-2-(1,1-dioxothiolan-3-yl)acetamide |
InChI |
InChI=1S/C18H33NO3S/c20-18(14-16-12-13-23(21,22)15-16)19-17-10-8-6-4-2-1-3-5-7-9-11-17/h16-17H,1-15H2,(H,19,20) |
InChIキー |
JKSMFIVQJHAMJI-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)CC2CCS(=O)(=O)C2 |
正規SMILES |
C1CCCCCC(CCCCC1)NC(=O)CC2CCS(=O)(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethanol](/img/structure/B240879.png)
![N-[2-(Dimethylamino)ethyl]-2,2-diphenylacetamide](/img/structure/B240885.png)



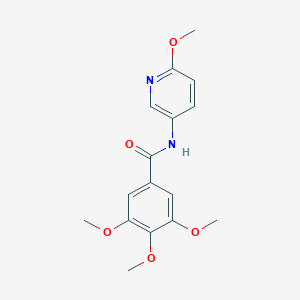
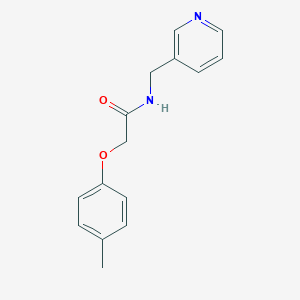
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B240894.png)
![Ethyl 4-[(4-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B240897.png)
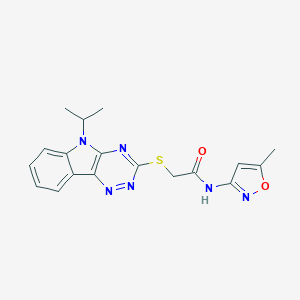
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)
